molecular formula C10H9N3O2 B1453776 1-methyl-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid CAS No. 1225528-67-5

1-methyl-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B1453776
CAS No.: 1225528-67-5
M. Wt: 203.2 g/mol
InChI Key: XUYDNQQKGJWSCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid is a chemical building block with the molecular formula C 10 H 9 N 3 O 2 and a molecular weight of 203.20 g/mol . Its CAS registry number is 1225528-67-5 . This compound is part of the pyrazole-carboxylic acid chemical family, which is recognized as a privileged structure in medicinal chemistry due to its wide spectrum of documented biological activities . Pyrazole derivatives are found in several commercially successful drugs and are frequently investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents . The structure of this particular compound, which incorporates both a pyrazole carboxylic acid and a pyridinyl moiety, makes it a versatile intermediate for researchers. It is suitable for various synthetic transformations, including amide coupling reactions, and can be used in the development of novel bioactive molecules or as a precursor for more complex structures . This product is intended for use in laboratory research only. It is strictly for research purposes and is not labeled or intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-methyl-5-pyridin-4-ylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-13-9(6-8(12-13)10(14)15)7-2-4-11-5-3-7/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUYDNQQKGJWSCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methyl-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid (C10H9N3O2) is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological activity, and potential applications in medicine based on recent research findings.

Molecular Structure

  • Molecular Formula : C10H9N3O2
  • Molecular Weight : 203.20 g/mol
  • SMILES Notation : CN1C(=CC(=N1)C2=CC=NC=C2)C(=O)O
  • InChI Key : AIAACORTNIPHEO-UHFFFAOYSA-N

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+204.07675143.2
[M+Na]+226.05869156.1
[M+NH4]+221.10329149.7
[M+K]+242.03263153.0
[M-H]-202.06219144.0

Anticancer Properties

Research indicates that derivatives of the pyrazole structure, including this compound, exhibit significant anticancer activity. These compounds have shown effectiveness against various cancer cell lines, including:

  • Lung Cancer
  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)
  • Colorectal Cancer

In vitro studies have demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells, suggesting their potential as therapeutic agents in oncology .

Anti-inflammatory Effects

Pyrazole derivatives are also noted for their anti-inflammatory properties. Studies have shown that compounds within this class can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation pathways. For instance, specific derivatives have been documented to exhibit potent anti-inflammatory activity with IC50 values comparable to standard anti-inflammatory drugs like diclofenac .

Antimicrobial Activity

Emerging studies suggest that pyrazole derivatives may possess antimicrobial properties, making them candidates for further exploration in treating infections caused by resistant strains of bacteria .

Study on Anticancer Activity

A study published in ACS Omega evaluated a series of pyrazole derivatives for their anticancer effects. The findings indicated that certain structural modifications significantly enhanced the antiproliferative activity against multiple cancer types. Notably, the study reported a derivative with an IC50 value of less than 10 µM against breast cancer cells, highlighting its potential as a lead compound for drug development .

Evaluation of Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of pyrazole derivatives using carrageenan-induced paw edema models in rats. The results showed that specific compounds exhibited significant reductions in edema compared to controls, indicating their potential utility in treating inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolecarboxylic acids exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of 1-methyl-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid with analogous compounds:

Structural and Substituent Variations

Compound Name Substituents CAS Number Molecular Formula Key Properties/Applications
This compound 1-CH₃, 5-pyridin-4-yl, 3-COOH 933737-38-3 C₁₀H₉N₃O₂ Potential protease inhibitor; limited commercial availability
1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid 1-CH₃, 5-CF₃, 3-COOH 481065-92-3 C₆H₅F₃N₂O₂ Enhanced lipophilicity due to CF₃ group; used in agrochemical research
1-Methyl-4-nitro-3-propylpyrazole-5-carboxylic acid 1-CH₃, 4-NO₂, 3-C₃H₇, 5-COOH 139756-00-6 C₈H₁₁N₃O₄ Nitro group increases electrophilicity; intermediate in heterocyclic synthesis
1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid 1-(4-MeO-C₆H₄), 3-CH₃, 5-COOH 218631-44-8 C₁₂H₁₂N₂O₃ Aromatic methoxy group improves solubility; explored in medicinal chemistry
5-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid 1-C₆H₅, 5-CH₃, 3-COOH 1029721-02-5 C₁₁H₁₀N₂O₂ Phenyl substitution enhances π-π stacking interactions; antimicrobial activity reported

Preparation Methods

Substitution and Hydrolysis Reaction

  • Starting materials : An α,β-unsaturated ester (bearing the pyridin-4-yl substituent) and an acyl halide derivative.
  • Procedure :
    • Dissolve the α,β-unsaturated ester and an acid-binding agent (e.g., triethylamine or N,N-diisopropylethylamine) in an organic solvent such as dioxane, tetrahydrofuran, dichloromethane, or 1,2-dichloroethane.
    • Add 2,2-difluoroacetyl halide or a similar acyl halide dropwise at low temperature (typically -30 °C to 0 °C) to control the reaction rate and suppress side reactions.
    • After completion of the substitution, add an alkali (sodium hydroxide or potassium hydroxide) to hydrolyze the intermediate, yielding an α-difluoroacetyl intermediate carboxylic acid solution.

Condensation and Cyclization Reaction

  • Reagents : The α-difluoroacetyl intermediate solution, methylhydrazine aqueous solution (≥40% mass concentration), and a catalyst such as sodium iodide or potassium iodide.
  • Procedure :
    • Add the catalyst to the intermediate solution.
    • Conduct a low-temperature condensation reaction with methylhydrazine aqueous solution, maintaining the temperature between -30 °C and 0 °C to ensure selectivity.
    • Follow with a reduced-pressure and temperature-rising step (50–120 °C) to promote cyclization, forming the pyrazole ring.
    • Acidify the reaction mixture to precipitate the crude pyrazole carboxylic acid.
    • Purify the crude product by recrystallization from an aqueous alcohol solvent mixture (35–65% alcohol, such as methanol, ethanol, or isopropanol).

Reaction Conditions and Optimization

Step Parameters Notes
Substitution Temp: -30 °C to 0 °C Use acid-binding agent (triethylamine or DIPEA)
Solvent: dioxane, THF, DCM, DCE Molar ratio of acyl halide:ester:base = 1:0.95-0.98:1.0-1.5
Hydrolysis Alkali: NaOH or KOH Converts intermediate to carboxylic acid
Condensation Temp: -30 °C to 0 °C Catalyst: NaI or KI
Cyclization Temp: 50–120 °C Reduced pressure to remove volatiles
Acidification pH: 1–2 Solid precipitates; cooling to 10–15 °C for crystallization
Recrystallization Solvent: 35–65% aqueous alcohol Alcohol: methanol, ethanol, or isopropanol; reflux 1–2 hours, then cool to 0–10 °C

Yields and Purity

  • The described process achieves high yields (typically 75–80%) of the target pyrazole carboxylic acid derivative.
  • Purity after recrystallization exceeds 99% by HPLC analysis.
  • The isomer ratio (target isomer vs positional isomers) is improved to approximately 95:5 or better through controlled reaction conditions and catalyst choice.
  • Multiple recrystallizations are minimized due to high selectivity and efficient purification.

Research Findings and Improvements

  • The use of potassium iodide as a catalyst significantly enhances the cyclization efficiency and reduces isomer formation.
  • Controlling the temperature during methylhydrazine addition is critical to suppress side reactions and improve yield.
  • Recrystallization from aqueous ethanol or methanol mixtures balances solubility and purity, facilitating isolation of the pure compound.
  • The molar ratios of reactants and acid-binding agents are optimized to maximize conversion and minimize impurities.

Summary Table of Preparation Steps

Step No. Reaction Type Key Reagents/Conditions Outcome
1 Substitution α,β-unsaturated ester, 2,2-difluoroacetyl halide, triethylamine, low temp (-30 to 0 °C) α-Difluoroacetyl intermediate formed
2 Hydrolysis NaOH or KOH Intermediate converted to carboxylic acid
3 Condensation Methylhydrazine (≥40%), KI catalyst, low temp (-30 to 0 °C) Cyclization initiated
4 Cyclization Heating (50–120 °C), reduced pressure Pyrazole ring formed
5 Acidification HCl to pH 1–2, cooling (10–15 °C) Crude product precipitated
6 Recrystallization 35–65% aqueous alcohol, reflux and cooling Pure 1-methyl-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid obtained

Q & A

Q. What are the standard synthetic routes for preparing 1-methyl-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid?

The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting a pyrazole precursor (e.g., 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester) with pyridinyl derivatives under basic conditions (e.g., K₂CO₃). Acid anhydrides or chlorides are often used to introduce carboxylic acid groups . Post-synthesis, purification is typically achieved via column chromatography or recrystallization.

Key Reaction Conditions (Example):

StepReagents/ConditionsPurpose
1K₂CO₃, DMF, 80°CNucleophilic substitution of pyrazole with pyridinyl group
2Acid chloride, THF, RTCarboxylic acid group introduction
3Ethanol/water recrystallizationPurification

Q. Which analytical techniques are recommended for structural confirmation and purity assessment?

  • IR Spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
  • ¹H/¹³C-NMR : Confirms substituent positions (e.g., pyridinyl proton signals at δ 8.5–7.5 ppm) .
  • Mass Spectrometry (ESI/HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 245.09 for C₁₁H₁₁N₃O₂) .
  • Elemental Analysis : Ensures ≥95% purity .

Q. What safety protocols are critical for handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • First Aid : For skin/eye contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can regioselectivity challenges in pyridinyl substitution be addressed?

Regioselectivity is influenced by the electronic environment of the pyrazole core. Using bulky bases (e.g., K₂CO₃ in DMF) or directing groups (e.g., methylsulfanyl at C3) can enhance substitution at the C5 position . Computational modeling (DFT) of transition states may further predict favorable reaction pathways.

Example Optimization Table:

BaseSolventTemperatureYield (%)
K₂CO₃DMF80°C72
NaHTHF60°C58
DBUAcetonitrile100°C65

Q. How should contradictory biological activity data (e.g., analgesic vs. anti-inflammatory effects) be resolved?

  • Orthogonal Assays : Validate results using multiple models (e.g., carrageenan-induced edema for anti-inflammatory activity and hot-plate test for analgesia) .
  • Dose-Response Studies : Establish EC₅₀ values to differentiate potency across biological targets.
  • Metabolite Screening : Rule out off-target effects from degradation products using LC-MS .

Q. What strategies improve yield in palladium-catalyzed coupling reactions for pyrazole derivatives?

  • Catalyst Selection : Pd(PPh₃)₄ with arylboronic acids enhances cross-coupling efficiency .
  • Solvent Optimization : Degassed DMF/water mixtures reduce side reactions .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes at 120°C vs. 24 hours conventionally) .

Q. How can computational methods aid in predicting biological activity?

  • Molecular Docking : Simulate binding to targets (e.g., COX-2 for anti-inflammatory activity) using software like AutoDock Vina.
  • QSAR Models : Correlate substituent electronic properties (Hammett σ values) with bioactivity data to design analogs .

Data Contradiction Analysis

Q. How to resolve discrepancies in spectroscopic data for structural isomers?

  • 2D NMR (COSY, HSQC) : Differentiates between C3 vs. C5 substitution patterns .
  • X-ray Crystallography : Provides definitive structural confirmation (e.g., C–C bond lengths and torsion angles) .

Example Crystallographic Data:

ParameterValue
Space GroupP2₁/c
Bond Length (C3–N)1.335 Å
Dihedral Angle (Pyridinyl-Pyrazole)12.7°

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-methyl-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.